3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structures often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis1. For example, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines1.
Scientific Research Applications
1. Specific Scientific Field The 2-Azabicyclo[3.2.1]octane scaffold is used in the field of drug discovery .
4. Results or Outcomes The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire. Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
1. Synthesis of Highly Strained Natural Products The 2-Azabicyclo[3.2.1]octane scaffold is used in the synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane . Due to high strain energy, molecules with trans-fused bicyclo [3.3.0]octane ring systems are very difficult to synthesize .
2. Construction of Tricyclic Carbon Skeleton A highly efficient strategy for the construction of a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton has been reported . This structure matches those in the rhamnofolane, tigliane, and daphnane diterpenoids .
3. Synthesis of Anti-depressant Molecules While not directly related to the 2-Azabicyclo[3.2.1]octane scaffold, the synthesis of anti-depressant molecules is a significant application in the broader field of medicinal chemistry .
1. Synthesis of Highly Strained Natural Products The 2-Azabicyclo[3.2.1]octane scaffold is used in the synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane . Due to high strain energy, molecules with trans-fused bicyclo [3.3.0]octane ring systems are very difficult to synthesize .
2. Construction of Tricyclic Carbon Skeleton A highly efficient strategy for the construction of a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton has been reported . This structure matches those in the rhamnofolane, tigliane, and daphnane diterpenoids .
3. Synthesis of Anti-depressant Molecules While not directly related to the 2-Azabicyclo[3.2.1]octane scaffold, the synthesis of anti-depressant molecules is a significant application in the broader field of medicinal chemistry .
properties
IUPAC Name |
3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11;;/h3-6,9-10,12,14H,1-2,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRKBZQCNOXYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=NC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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